molecular formula C19H17N3O3 B228667 2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide

2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide

Cat. No. B228667
M. Wt: 335.4 g/mol
InChI Key: CUYSUGXWRPEEJT-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide exhibits significant anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been shown to modulate various signaling pathways in the body, including the NF-κB and MAPK pathways. Additionally, this compound has been found to exhibit potent antioxidant activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide in lab experiments is its potent pharmacological activity. However, one of the major limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide. One potential direction is to further investigate its anti-inflammatory, anti-tumor, and anti-diabetic properties in vivo. Additionally, this compound could be further studied for its potential use as a fluorescent probe for the detection of metal ions. Finally, the synthesis of analogs of this compound could be explored to improve its solubility and pharmacological activity.

Synthesis Methods

The synthesis of 2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide involves the reaction of 2-ethylquinoline-4-carboxylic acid hydrazide with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde in the presence of a suitable solvent and catalyst. The reaction proceeds via a condensation reaction to form the final product.

Scientific Research Applications

2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-diabetic properties. Additionally, this compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

2-ethyl-N//'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide

InChI

InChI=1S/C19H17N3O3/c1-2-13-9-16(15-5-3-4-6-17(15)21-13)19(25)22-20-11-12-7-8-14(23)10-18(12)24/h3-11,20,24H,2H2,1H3,(H,22,25)/b12-11-

InChI Key

CUYSUGXWRPEEJT-QXMHVHEDSA-N

Isomeric SMILES

CCC1=NC2=CC=CC=C2C(=C1)C(=O)NN/C=C\3/C=CC(=O)C=C3O

SMILES

CCC1=NC2=CC=CC=C2C(=C1)C(=O)NNC=C3C=CC(=O)C=C3O

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1)C(=O)NNC=C3C=CC(=O)C=C3O

Origin of Product

United States

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